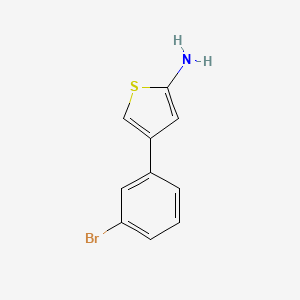

4-(3-Bromophenyl)thiophen-2-amine

Description

Significance of 2-Aminothiophene Scaffolds in Synthetic Chemistry and Material Science

The 2-aminothiophene core is a privileged scaffold in the world of organic chemistry, prized for its synthetic versatility and the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net These five-membered heterocyclic structures are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The presence of both an amino group and a thiophene (B33073) ring provides multiple reaction sites, allowing for a wide array of chemical modifications.

In medicinal chemistry, the 2-aminothiophene moiety is a cornerstone in the design of new therapeutic agents. nih.gov Its incorporation into a molecular structure can confer a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govresearchgate.net Derivatives of 2-aminothiophene have shown promise as selective inhibitors and modulators of various biological targets. nih.gov For instance, they have been investigated as allosteric enhancers of the A1-adenosine receptor and as glucagon (B607659) antagonists. semanticscholar.org The thiophene ring itself is often used as a bioisosteric replacement for a phenyl group in drug design, a strategy that can enhance the pharmacological profile of a molecule. semanticscholar.org

Beyond the realm of medicine, 2-aminothiophene scaffolds are integral to the development of advanced materials. Their inherent electronic properties make them suitable components for organic electronics, such as conducting polymers and organic light-emitting diodes (OLEDs). The ability to functionalize the thiophene ring allows for the fine-tuning of the material's electronic and optical properties.

The most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. nih.govwikipedia.org This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The accessibility of starting materials and the operational simplicity of the Gewald reaction have made it a widely adopted strategy in both academic and industrial laboratories. researchgate.net

Strategic Importance of Brominated Aromatic Systems in Chemical Synthesis

The introduction of a bromine atom onto an aromatic ring is a strategic maneuver in organic synthesis, transforming a relatively inert arene into a versatile synthetic intermediate. researchgate.netacs.org Bromoaromatic compounds are key precursors in a multitude of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of new bonds between the brominated carbon and a wide range of coupling partners, including boronic acids, alkenes, and terminal alkynes. This capability is crucial for the assembly of complex molecular architectures from simpler building blocks.

In the context of drug discovery and development, the incorporation of a bromine atom can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. The lipophilicity, metabolic stability, and binding affinity of a drug candidate can often be modulated by the presence of a halogen atom. Furthermore, the bromo-substituent provides a convenient handle for late-stage functionalization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The synthesis of brominated aromatic compounds is typically achieved through electrophilic aromatic substitution, using a variety of brominating agents. youtube.com The choice of reagent and reaction conditions allows for control over the regioselectivity of the bromination, enabling the targeted placement of the bromine atom on the aromatic ring.

Research Context and Scope of 4-(3-Bromophenyl)thiophen-2-amine within Contemporary Heterocyclic Chemistry

The compound this compound is situated at the intersection of the rich chemistries of 2-aminothiophenes and brominated aromatic systems. Its structure suggests a dual utility: the 2-aminothiophene core provides a platform for biological activity and further synthetic elaboration, while the bromophenyl group offers a reactive handle for cross-coupling reactions.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established synthetic methodologies. A plausible route would involve a Gewald reaction utilizing 3-bromoacetophenone as the ketone component, which would directly install the 3-bromophenyl group at the 4-position of the thiophene ring. orgsyn.org

Alternatively, a Suzuki coupling reaction could be employed, where a pre-functionalized thiophene bearing a leaving group at the 4-position is coupled with 3-bromophenylboronic acid. This approach offers a modular strategy for accessing a variety of 4-aryl-2-aminothiophenes.

The potential applications of this compound are broad. In medicinal chemistry, it could serve as a key intermediate for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules. The bromine atom could be displaced or further functionalized to explore different regions of chemical space and optimize biological activity.

In materials science, this compound could be a valuable monomer for the synthesis of novel conjugated polymers. The presence of the bromine atom would allow for post-polymerization modification, enabling the tuning of the polymer's electronic and physical properties for applications in organic electronics.

Structure

3D Structure

Properties

CAS No. |

1392042-83-9 |

|---|---|

Molecular Formula |

C10H8BrNS |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

4-(3-bromophenyl)thiophen-2-amine |

InChI |

InChI=1S/C10H8BrNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |

InChI Key |

JYIAUAKWDGOPGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=C2)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 3 Bromophenyl Thiophen 2 Amine

Reactions at the Primary Amine Moiety

The primary amine at the C2 position of the thiophene (B33073) ring is a versatile nucleophilic center, readily participating in reactions typical of aromatic amines. These transformations are fundamental for building more complex structures, including Schiff bases, amides, and fused heterocyclic systems.

The primary amino group of 4-(3-Bromophenyl)thiophen-2-amine can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, also known as imines or azomethines. nih.govsemanticscholar.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-C=N-). researchgate.net

The synthesis is often carried out by refluxing the aminothiophene and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or acetic acid, sometimes with catalytic amounts of acid to facilitate the dehydration step. nih.govresearchgate.net Various catalysts, including clays, silica, and zeolites, have been employed to improve reaction yields and conditions. nih.gov These imine derivatives are significant synthetic intermediates and have been explored for their diverse biological activities and applications in materials science due to their structural flexibility and coordinating ability. semanticscholar.orgnih.govacs.org

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) | Typical Conditions |

| This compound | Benzaldehyde | N-(benzylidene)-4-(3-bromophenyl)thiophen-2-amine | Ethanol, reflux |

| This compound | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-(3-bromophenyl)thiophen-2-amine | Glacial acetic acid |

| This compound | Acetone | N-(propan-2-ylidene)-4-(3-bromophenyl)thiophen-2-amine | Toluene, Dean-Stark trap |

| This compound | Cyclohexanone | N-(cyclohexylidene)-4-(3-bromophenyl)thiophen-2-amine | Methanol, reflux |

The nucleophilic primary amine of this compound is readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This N-acylation reaction yields the corresponding amide derivatives. The process typically involves treating the aminothiophene with the acylating agent in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. acs.org

For instance, reaction with acetyl chloride would produce N-(4-(3-bromophenyl)thiophen-2-yl)acetamide. This transformation is crucial for introducing new functional groups and for modifying the electronic properties of the molecule. N-acylated 2-aminothiophenes are important precursors in the synthesis of various biologically active compounds. acs.orgnih.gov

| Acylating Agent | Product | Byproduct |

| Acetyl chloride | N-(4-(3-bromophenyl)thiophen-2-yl)acetamide | HCl |

| Benzoyl chloride | N-(4-(3-bromophenyl)thiophen-2-yl)benzamide | HCl |

| Acetic anhydride (B1165640) | N-(4-(3-bromophenyl)thiophen-2-yl)acetamide | Acetic acid |

| Thiophen-2-yl-acetyl chloride | N-(4-(3-bromophenyl)thiophen-2-yl)-2-(thiophen-2-yl)acetamide | HCl |

The 2-aminothiophene scaffold is a cornerstone for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. semanticscholar.org These compounds are of significant interest due to their structural analogy to purines and their associated broad range of pharmacological activities. semanticscholar.org The synthesis of the thienopyrimidine core from this compound can be achieved through various cyclization strategies.

A common method involves the reaction of the 2-aminothiophene with isothiocyanates. This reaction initially forms a thiourea (B124793) derivative, which then undergoes intramolecular cyclization upon treatment with a base, such as sodium ethoxide, to yield the thieno[2,3-d]pyrimidine (B153573) ring system. ekb.egtandfonline.com Similarly, reaction with isocyanates can lead to thieno[2,3-d]pyrimidinone derivatives. ekb.eg The versatility of 2-aminothiophenes as precursors allows for the construction of a wide array of condensed heterocycles, making them valuable building blocks in medicinal chemistry. semanticscholar.orgresearchgate.net

| Reagent | Intermediate | Fused Heterocycle Product |

| Phenyl isothiocyanate | N-(4-(3-bromophenyl)thiophen-2-yl)-N'-phenylthiourea | 6-(3-Bromophenyl)-3-phenyl-thieno[2,3-d]pyrimidine derivative |

| Phenyl isocyanate | N-(4-(3-bromophenyl)thiophen-2-yl)-N'-phenylurea | 6-(3-Bromophenyl)-3-phenyl-thieno[2,3-d]pyrimidinone derivative |

| Formamide (B127407) | N/A (Direct cyclization) | 6-(3-Bromophenyl)thieno[2,3-d]pyrimidine |

| Carbon disulfide | Dithiocarbamate intermediate | 6-(3-Bromophenyl)thieno[2,3-d]pyrimidine-2-thiol |

Functionalization via the Bromine Substituent

The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling functionalization through modern catalytic cross-coupling reactions or, under specific conditions, nucleophilic substitution. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.

The bromine substituent on the phenyl ring of this compound is ideally suited for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. jcu.edu.au This reaction involves coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov

This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the phenyl ring. The reaction conditions are generally mild and tolerant of many functional groups, including the primary amine on the thiophene ring (which may require protection depending on the specific conditions). This strategy is a cornerstone for building complex bi-aryl and hetero-bi-aryl structures, which are prevalent in materials science and medicinal chemistry. jcu.edu.auresearchgate.net

| Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(Biphenyl-3-yl)thiophen-2-amine |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-(3-(Pyridin-3-yl)phenyl)thiophen-2-amine |

| 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(3'-(Thiophen-2-ylamino)-[1,1'-biphenyl]-3-yl)benzoate |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / PCy₃ | CsF | 4-(3-(Thiophen-2-yl)phenyl)thiophen-2-amine |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. libretexts.org However, standard SNAr reactions are generally inefficient for unactivated aryl halides like 3-bromophenyl derivatives. The reaction proceeds via an addition-elimination mechanism that forms a negatively charged intermediate (a Meisenheimer complex). libretexts.orguoanbar.edu.iq This intermediate is only sufficiently stabilized if the aromatic ring bears strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and/or para to the leaving group. libretexts.org

The 4-(thiophen-2-amine) substituent is not a strong electron-withdrawing group, and therefore the 3-bromophenyl ring in this compound is not "activated" towards classical SNAr. libretexts.org Consequently, reactions with common nucleophiles like alkoxides or amines under standard conditions are unlikely to proceed. Achieving substitution would require harsh conditions, such as very high temperatures or the use of extremely strong bases, which could lead to side reactions or decomposition. Alternative metal-catalyzed processes, such as the Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling) or copper-mediated substitutions (Ullmann condensation), are typically employed to achieve the formal substitution of the bromine with nucleophiles on such unactivated systems. uoanbar.edu.iq

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. Thiophene is known to be more reactive than benzene (B151609) in these reactions, with substitution preferentially occurring at the C2 or C5 positions due to the superior stabilization of the cationic intermediate. researchgate.net In the case of this compound, the outcome of EAS is controlled by the powerful directing effects of the substituents already present on the thiophene ring.

The primary determinants of reactivity and orientation are the 2-amino group and the 4-(3-bromophenyl) group.

2-Amino Group: The amino group (-NH₂) at the C2 position is a potent activating group. lumenlearning.com Through its +R (resonance) effect, the nitrogen atom's lone pair of electrons increases the electron density of the thiophene ring, making it highly susceptible to attack by electrophiles. As an ortho-, para-director, the 2-amino group directs incoming electrophiles to the C3 and C5 positions.

4-(3-Bromophenyl) Group: This aryl substituent at the C4 position influences the reaction primarily through steric hindrance. Its bulkiness obstructs access to the adjacent C3 and C5 positions. While the bromophenyl group has a weak deactivating inductive effect (-I effect), the activating resonance effect of the amino group is the dominant electronic factor. libretexts.org

The combination of these effects leads to a strong regiochemical preference. Although both the C3 and C5 positions are electronically activated by the amino group, the C3 position is sterically hindered by the adjacent 4-(3-bromophenyl) group. Consequently, electrophilic attack is predicted to occur predominantly at the less hindered and electronically activated C5 position.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effect of 2-Amino Group | Steric Effect of 4-(3-Bromophenyl) Group | Predicted Outcome |

|---|---|---|---|

| C3 | Strongly Activating | High Steric Hindrance | Minor or no substitution |

| C5 | Strongly Activating | Moderate Steric Hindrance | Major substitution product |

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to yield the corresponding 5-substituted derivative of this compound.

Regioselectivity in Chemical Reactions of the Compound

The regioselectivity of reactions involving this compound is not limited to electrophilic attack on the thiophene ring. The molecule possesses multiple reactive sites, and the choice of reagents and reaction conditions determines the specific outcome.

Reactions at the 2-Amino Group: The primary amino group is a nucleophilic center and readily participates in a variety of reactions. These transformations are highly regioselective for the nitrogen atom. For instance, 2-aminothiophene derivatives are known to react with:

Isothiocyanates: Reaction with isothiocyanates, such as benzoyl isothiocyanate, leads to the formation of N-substituted thiourea derivatives. scirp.orgresearchgate.net

Acylating Agents: Acylation with agents like acetic anhydride results in the formation of the corresponding N-acetylated product. tandfonline.com

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in subsequent coupling reactions or replaced with other functional groups.

Reactions at the Bromophenyl Group: The carbon-bromine bond on the phenyl ring is a key site for transition-metal-catalyzed cross-coupling reactions. This allows for the selective modification of the phenyl portion of the molecule without altering the aminothiophene core. Examples include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

These reactions are highly regioselective for the C-Br bond, offering a pathway to synthesize more complex derivatives where the 3-bromophenyl group is replaced by other aryl, vinyl, or alkynyl moieties.

Electrophiles (for EAS): Preferentially attack the C5 position of the thiophene ring.

Electrophiles (for N-functionalization): Acyl halides and similar reagents will selectively react at the nucleophilic 2-amino group.

Organometallic Reagents: Under the conditions of cross-coupling reactions, the reactivity is focused exclusively at the C-Br bond of the phenyl ring.

This differential reactivity allows for the stepwise and regioselective functionalization of this compound, making it a versatile building block for the synthesis of more complex heterocyclic systems.

Table 2: Summary of Regioselectivity in Different Reaction Types

| Reaction Type | Reagent Class | Primary Reactive Site | Expected Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, etc. | C5 of Thiophene Ring | 5-Substituted-4-(3-bromophenyl)thiophen-2-amine |

| N-Acylation / N-Alkylation | Acyl halides, Alkyl halides | 2-Amino Group (Nitrogen) | N-Substituted-4-(3-bromophenyl)thiophen-2-amine |

| Cross-Coupling | Boronic acids, Alkenes (with catalyst) | C-Br bond of Phenyl Ring | 4-(3-Substituted-phenyl)thiophen-2-amine |

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

4-(3-Bromophenyl)thiophen-2-amine is a highly adaptable intermediate in the construction of elaborate molecular frameworks. The primary amine on the thiophene (B33073) ring provides a nucleophilic center for reactions such as acylation, alkylation, and the formation of imines, amides, and sulfonamides. Simultaneously, the bromine atom on the phenyl ring presents a classic handle for transition-metal-catalyzed cross-coupling reactions.

This dual reactivity is particularly advantageous in multi-step syntheses. For instance, the bromine atom can be utilized in Suzuki, Stille, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl substituents. researchgate.netnih.gov This allows for the extension of the molecule's π-conjugated system, a key strategy in the development of materials with specific electronic and photophysical properties. Following the carbon-carbon bond formation, the amine group remains available for further derivatization, enabling the attachment of additional functional units or the construction of new heterocyclic rings. This strategic functional group tolerance makes the compound a cornerstone for building complex, multi-component molecular systems. researchgate.net

Precursor for Advanced Functional Materials

The inherent electronic properties of the thiophene ring make its derivatives, including this compound, attractive precursors for functional organic materials. Thiophene-based polymers are renowned for their semiconducting and conductive properties. researchgate.netuanl.mx

Thiophene-containing polymers are a major class of organic semiconductors. core.ac.uk The polymerization of thiophene derivatives, often through oxidative or cross-coupling methods, leads to conjugated polymers with extended π-electron systems, which are essential for charge transport. rsc.org The this compound molecule can be envisioned as a monomer unit for such materials. The bromine atom can facilitate polymerization through reactions like Kumada or Stille coupling, while the amine group can be used to tune the electronic properties and solubility of the resulting polymer. For example, acylation of the amine group can modify the polymer's band gap and processing characteristics. The development of soluble, processable polythiophenes with tailored alkyl substituents has been a critical step in advancing their application. rsc.org The ability to create well-ordered, regioregular polymers is crucial for achieving high charge carrier mobility. rsc.org

Table 1: Potential Polymerization Pathways for this compound Derivatives

| Polymerization Method | Reactive Site Utilized | Resulting Polymer Type | Potential Properties |

| Suzuki Polycondensation | C-Br bond (after conversion to boronic acid/ester) | Conjugated Polymer | Semiconducting, Electroluminescent |

| Stille Polycondensation | C-Br bond | Conjugated Polymer | Semiconducting, Thermally Stable |

| Buchwald-Hartwig Polyammoniation | C-Br bond and N-H bond | Conjugated Polymer | Hole-transporting material |

| Oxidative Polymerization | Thiophene Ring (positions 3 and 5) | Conjugated Polymer | Conductive, Electrochromic |

Materials derived from thiophene scaffolds are integral to the field of organic electronics and optoelectronics. researchgate.netmdpi.com They are frequently employed as the active layer in a variety of devices due to their favorable charge transport and light-emitting properties. nih.govnbinno.com

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the semiconductor channel in OFETs. The ability of this compound derivatives to form highly ordered, crystalline structures upon polymerization is key to achieving high charge carrier mobilities. core.ac.uk

Organic Light-Emitting Diodes (OLEDs): Functionalized thiophene derivatives can serve as light-emitting or charge-transporting layers in OLEDs. mdpi.comnih.gov By modifying the substituents on the thiophene and phenyl rings, the emission color and efficiency of the resulting material can be precisely tuned.

Organic Solar Cells (OSCs): In OSCs, thiophene-based polymers often act as the electron donor material in the bulk heterojunction active layer. The broad absorption spectrum and good hole mobility of these polymers contribute to efficient light harvesting and charge separation. mdpi.com

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The 2-aminothiophene moiety is a well-established precursor for the synthesis of various fused and unfused heterocyclic systems. The nucleophilic amine group, in conjunction with the adjacent thiophene ring, provides a reactive template for cyclization reactions.

The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved from thiosemicarbazide (B42300) precursors. nih.govsphinxsai.comsbq.org.br In this context, the 2-amino group of this compound can be converted into a thiosemicarbazide by reaction with thiophosgene (B130339) or a similar reagent, followed by cyclization. This cyclization is often promoted by dehydrating agents like sulfuric or polyphosphoric acid. nih.govmdpi.comencyclopedia.pub

Thiazole (B1198619) derivatives can also be synthesized from 2-aminothiophenes. nih.govnih.gov A common method involves the reaction of the amino group with α-halocarbonyl compounds. This reaction proceeds via initial nucleophilic attack of the amine nitrogen, followed by cyclization to form the thiazole ring. The versatility of this approach allows for the introduction of a wide range of substituents onto the resulting thiazole ring, depending on the choice of the α-halocarbonyl reagent. ekb.eg

Table 2: General Synthetic Routes to Thiazoles and Thiadiazoles

| Target Heterocycle | Key Reagent for Derivatizing Aminothiophene | Reaction Type | Ref. |

| 1,3,4-Thiadiazole | Thiosemicarbazide (formed from the amine) | Acylation and Dehydrative Cyclization | nih.govsbq.org.br |

| 1,3-Thiazole | α-Halocarbonyl compounds | Hantzsch-type Synthesis | nih.govekb.eg |

The 2-amino group of this compound is also a key functional handle for the synthesis of triazole-containing compounds. mdpi.comnih.govfrontiersin.org Triazoles exist as two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are accessible from amine precursors. nih.govfrontiersin.org

For the synthesis of 1,2,4-triazoles, a common pathway involves the conversion of the amine to a thiosemicarbazide intermediate. mdpi.comraco.cat This intermediate can then undergo cyclization under basic conditions to yield a triazole-thione, which can be further functionalized. mdpi.com Another approach involves the reaction of amidrazones, which can be prepared from the aminothiophene, with various reagents to regioselectively form the 1,2,4-triazole (B32235) ring. researchgate.net

The synthesis of 1,2,3-triazoles often involves the use of an azide (B81097) precursor. mdpi.comnih.gov The aminothiophene can be converted to an aryl azide, which can then participate in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form the 1,4-disubstituted 1,2,3-triazole ring. mdpi.com This method is known for its high efficiency and broad substrate scope.

Pyrimidine (B1678525) and Fused Pyrimidine Systems

The synthesis of pyrimidine and its fused analogues from 2-aminothiophene precursors is a cornerstone of heterocyclic chemistry, owing to the significant biological activities associated with these scaffolds. While direct literature on the use of this compound for these transformations is not extensively detailed, established methodologies for analogous 2-aminothiophenes provide a clear blueprint for its potential applications.

The construction of a pyrimidine ring typically involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a suitable amino-functionalized precursor. In the case of 2-aminothiophenes, the annulation of the pyrimidine ring to form a thieno[2,3-d]pyrimidine (B153573) system is a common and valuable transformation. This often requires the presence of a suitable functional group at the C3 position of the thiophene ring, such as a cyano or an ester group, to facilitate the cyclization.

Should this compound be utilized as a starting material, a preliminary functionalization step at the C3 position would likely be necessary to enable classical pyrimidine ring closure. Alternatively, modern synthetic methods, such as multicomponent reactions, could potentially circumvent the need for a pre-functionalized thiophene.

A general and widely employed route to thieno[2,3-d]pyrimidines is the Friedländer annulation, which involves the condensation of a 2-amino-3-carbonylthiophene derivative with a compound containing a reactive methylene (B1212753) group. Another common approach is the reaction of 2-amino-3-cyanothiophenes with formamide (B127407) or other one-carbon synthons.

The following table outlines a representative, albeit hypothetical, reaction scheme for the synthesis of a thieno[2,3-d]pyrimidine derivative starting from a functionalized version of this compound.

| Starting Material | Reagent | Conditions | Product |

| Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | Formamide | Reflux | 4-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one |

| 2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile | Formic acid | Reflux | 4-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine |

| 2-Amino-4-(3-bromophenyl)thiophene-3-carbonitrile | Guanidine hydrochloride | Base, Reflux | 2,4-Diamino-7-(3-bromophenyl)thieno[2,3-d]pyrimidine |

The resulting thieno[2,3-d]pyrimidine scaffold, bearing the 3-bromophenyl substituent, offers further opportunities for diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine-substituted position. This allows for the introduction of a wide array of chemical functionalities, leading to the generation of novel compounds with potential biological activities.

Methodologies for Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create structurally diverse small molecules to explore a wide range of chemical space. The core principle of DOS lies in the use of common starting materials or scaffolds that can be elaborated through various reaction pathways to generate a library of distinct molecular architectures.

This compound is an excellent candidate for a starting scaffold in a DOS campaign. Its key features for library generation include:

Multiple Reactive Sites: The amino group, the thiophene ring, and the bromophenyl moiety all offer distinct points for chemical modification.

Scaffold Rigidity: The fused thiophene-phenyl core provides a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding properties.

Vector for Diversification: The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of a vast array of substituents.

A typical DOS approach utilizing this compound could involve a series of parallel or divergent synthetic steps. For instance, the amino group could be acylated, alkylated, or used in the formation of various heterocyclic rings. Simultaneously, the bromophenyl group could undergo Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions to introduce diverse aryl, alkynyl, vinyl, or amino substituents.

The following table illustrates a potential diversification strategy for generating a small library of compounds from this compound.

| Scaffold | Reaction Type | Reagent | Potential Product Class |

| This compound | Acylation | Various acid chlorides | N-(4-(3-Bromophenyl)thiophen-2-yl)amides |

| This compound | Suzuki Coupling | Various boronic acids | 4-(3'-Substituted-[1,1'-biphenyl]-3-yl)thiophen-2-amines |

| This compound | Buchwald-Hartwig Amination | Various amines | N-Aryl-3'-(2-aminothiophen-4-yl)-[1,1'-biphenyl] |

| This compound | Pictet-Spengler Reaction (after functionalization) | Aldehydes | Fused heterocyclic systems |

By combining these transformations in a combinatorial fashion, a large and structurally diverse library of compounds can be efficiently synthesized. This approach is highly valuable for the discovery of new bioactive molecules, as it allows for the rapid exploration of structure-activity relationships. The use of automated synthesis platforms can further enhance the efficiency of library generation, enabling the production of thousands of unique compounds for high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.